methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate;hydrochloride

Somatostatin receptor SSTR2 peptide therapeutics

This methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate hydrochloride (CAS 1202927-87-4) is the essential protected building block for Fmoc/tBu SPPS of SSTR2-targeting somatostatin analogs. Its symmetric 3,5-difluoro pattern retains ortho-CH hydrogens for critical CH/π interactions while withdrawing electron density, validated by Ki=0.066 nM binding data. As a crystalline HCl salt (≥97% purity, isolated at 98% yield) with aqueous solubility ≥25 mg/mL, it enables direct coupling without neutralization, ensuring reproducible stoichiometry in automated synthesis. Indispensable for fluorine-scanning SAR and 19F NMR probe studies.

Molecular Formula C10H12ClF2NO2
Molecular Weight 251.66 g/mol
Cat. No. B7947487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate;hydrochloride
Molecular FormulaC10H12ClF2NO2
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC(=CC(=C1)F)F)N.Cl
InChIInChI=1S/C10H11F2NO2.ClH/c1-15-10(14)9(13)4-6-2-7(11)5-8(12)3-6;/h2-3,5,9H,4,13H2,1H3;1H/t9-;/m0./s1
InChIKeyKWRFJIJXJHVMSG-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate Hydrochloride: Chiral Fluorinated Amino Acid Ester for Peptide and Medicinal Chemistry


methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate;hydrochloride (CAS 1202927-87-4; free base CAS 473567-59-8) is the hydrochloride salt of the L-configured methyl ester of 3,5-difluorophenylalanine, a non-proteinogenic fluorinated aromatic amino acid derivative. With molecular formula C₁₀H₁₂ClF₂NO₂ and molecular weight 251.66 g/mol, it serves as a protected building block for solid-phase peptide synthesis (SPPS) . The 3,5-difluoro substitution pattern on the phenyl ring imparts distinct electronic properties—withdrawing electron density without altering steric bulk—making this compound a privileged scaffold for probing CH/π and π–π aromatic interactions in peptide ligand–receptor systems [1]. As a methyl ester hydrochloride, it offers aqueous solubility of ≥25 mg/mL, facilitating direct use in coupling reactions without additional neutralization steps [2].

Why Generic Substitution of methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate HCl with Other Fluorinated Phenylalanine Esters Fails to Deliver Equivalent Outcomes


Fluorinated phenylalanine derivatives are not interchangeable, even among the six L-difluorophenylalanine (L-(F₂)Phe) regioisomers. The position of fluorine substitution on the aromatic ring dictates the electronic environment—quadrupole moment orientation, π-electron density distribution, and CH/π hydrogen-bonding capability—which in turn governs both the fidelity of peptide–receptor molecular recognition and the compound's synthetic utility [1]. The 3,5-difluoro substitution uniquely creates a symmetric, electron-poor aromatic ring with both meta-fluorines exerting a combined –I effect while preserving the para-CH and both ortho-CH hydrogens essential for edge-to-face CH/π interactions [1]. In contrast, the 2,6-difluoro regioisomer sterically occludes the ortho positions, the 2,3- and 3,4-isomers generate dipole asymmetry, and the D-enantiomer produces peptides with altered backbone geometry incompatible with L-amino acid recognition sites . Furthermore, the hydrochloride salt form of the methyl ester provides practical handling advantages—crystalline solid isolation at 98% yield, aqueous solubility ≥25 mg/mL, and direct compatibility with Fmoc/tBu SPPS protocols—that the free base and other salt forms do not replicate .

Quantitative Differentiation Evidence for methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate Hydrochloride Versus Closest Analogs


SSTR2 Binding Affinity: 3,5-Difluorophenylalanine-Containing Somatostatin Analog Outperforms Octreotide by ~12-Fold

In a direct head-to-head competitive binding assay, the somatostatin analog [D-Trp8,L-Dfp11]-SRIF, in which 3,5-difluorophenylalanine (Dfp) replaces native Phe at position 11, exhibited a Ki of 0.066 nM at the SSTR2 receptor. This represents an approximately 12-fold improvement over the clinically approved Octreotide (Ki = 0.770 nM) and approaches the affinity of native Somatostatin-14 (Ki = 0.016 nM) [1]. The Dfp-substituted peptide achieved this gain while simultaneously enhancing SSTR2 selectivity versus SSTR1, SSTR3, SSTR4, and SSTR5, a profile not observed with analogs bearing native Phe or other fluorinated Phe regioisomers at the same position [1].

Somatostatin receptor SSTR2 peptide therapeutics GPCR binding affinity

Regioisomeric Specificity: Only the 3,5-Difluoro Substitution Pattern Preserves Ortho-CH Hydrogens Essential for CH/π Ligand–Receptor Interactions

Fujita et al. synthesized all six L-difluorophenylalanine regioisomers and incorporated each into the thrombin receptor-tethered ligand peptide SFLLRNP at the Phe-2 position to probe the CH/π interaction [1]. Among the complete set—2,3-F₂Phe, 2,4-F₂Phe, 2,5-F₂Phe, 2,6-F₂Phe, 3,4-F₂Phe, and 3,5-F₂Phe—only the 3,5-difluoro isomer retains both ortho-CH hydrogens on the phenyl ring available for edge-to-face CH/π donor interactions with the receptor, while the two meta-fluorines withdraw electron density to modulate π-system properties without steric interference [1]. Isomers with ortho-fluorination (2,3-; 2,4-; 2,5-; 2,6-F₂Phe) eliminate one or both ortho-CH hydrogens, directly ablating the CH/π interaction capability, while the 3,4-isomer creates a dipole that biases the ring orientation differently [1].

CH/π interaction molecular recognition thrombin receptor peptide SAR fluorine scan

Hydrochloride Salt Form Enables Crystalline Isolation at 98% Yield vs. Free Base Handling Limitations

The hydrochloride salt of methyl 2-amino-3-(3,5-difluorophenyl)propanoate can be isolated as a colorless crystalline solid by trituration with diethyl ether, achieving 98% yield (3.68 g scale) with purity confirmed by ¹H NMR (300 MHz, CD₃OD): δ 6.93–6.84 (m, 3H, aromatic), 4.34 (dd, J = 7.4, 6.3 Hz, 1H, α-CH), 3.78 (s, 3H, OCH₃), 3.30–3.09 (m, 2H, β-CH₂) . In contrast, the free base (methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate, MW 215.20, CAS 473567-59-8) is typically handled as a less well-characterized oil or amorphous solid, requiring additional purification steps before use . The hydrochloride salt additionally provides aqueous solubility of ≥25 mg/mL, enabling direct dissolution in coupling buffers without organic co-solvents [1].

synthetic accessibility salt form crystallization process chemistry peptide building block

Genetic Encoding as a 19F NMR Probe: 3,5-Difluorophenylalanine Enables Conformational Dynamics Detection in Viral Proteases

Qianzhu et al. (2025) established genetic encoding systems for five fluorinated phenylalanine analogs—2-FPhe, 3-FPhe, 4-FPhe, 2,6-F₂Phe, and 3,5-F₂Phe—for site-specific incorporation into proteins as 19F NMR probes [1]. At position Phe116 of dengue virus and Zika virus NS2B-NS3 proteases, the 3,5-difluorophenylalanine probe revealed significant conformational heterogeneity in 19F NMR spectra, providing evidence of conformational dynamics not accessible with mono-fluorinated probes due to their single-fluorine spectral simplicity [1]. The availability of both 2,6-F₂Phe and 3,5-F₂Phe as orthogonal difluorinated probes allowed discrimination between impacts arising from the fluorine atoms themselves and properties intrinsic to the protein [1]. Target proteins were obtained in high yield with high fidelity incorporation in response to an amber stop codon [1].

19F NMR spectroscopy genetic code expansion flaviviral protease conformational heterogeneity protein dynamics

3,5-Difluorophenylalanine as an ADEP Pharmacophore Core: Metabolic Stability Advantage for ClpP-Targeting Antibacterials

The N-heptenoyl-3,5-difluorophenylalanine fragment constitutes the core pharmacophore of acyldepsipeptide (ADEP) antibiotics that activate the bacterial ClpP protease, leading to uncontrolled protein degradation and cell death [1]. Avila (2022) demonstrated that the N- to C-terminal cyclization of this pharmacophore was hypothesized to constrain scaffold conformation and improve metabolic stability, with the 3,5-difluoro substitution pattern specifically selected over other fluorination patterns for its optimal balance of lipophilicity, electronic character, and synthetic tractability [1]. A library of 48 chemically diverse piperazinone analogs derived from this core was generated and evaluated for antibacterial activity in isogenic E. coli, P. aeruginosa, and A. baumannii strain sets with defined efflux and permeability genotypes [1]. The review by Awad et al. (2020) further confirms that incorporation of fluorinated aromatic amino acids into therapeutic peptides increases catabolic stability [2].

ClpP protease ADEP antibacterial metabolic stability peptidomimetic

Optimal Research and Industrial Application Scenarios for methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate Hydrochloride Based on Quantitative Evidence


SSTR2-Selective Peptide Therapeutics: Building Block for Somatostatin Analogs with Enhanced Receptor Affinity

Supported by the Ki = 0.066 nM SSTR2 binding data for [D-Trp8,L-Dfp11]-SRIF vs. Octreotide (Ki = 0.770 nM) [1], this hydrochloride salt is the optimal protected building block for Fmoc/tBu SPPS synthesis of somatostatin analogs targeting SSTR2. The methyl ester protection and hydrochloride salt form enable direct coupling without pre-activation neutralization, while the crystalline nature (98% yield isolation) ensures reproducible stoichiometry for automated peptide synthesizer protocols . Researchers should prioritize this building block when designing Dfp-substituted somatostatin analogs at positions 6, 7, or 11, where the 3,5-difluoro substitution has been structurally and pharmacologically validated [1].

Fluorine-Scanning SAR Studies: The Only Regioisomer Preserving Both Ortho-CH Hydrogens for CH/π Interaction Mapping

As established by Fujita et al. (2000), the 3,5-difluoro isomer is unique among all six L-(F₂)Phe regioisomers in retaining both ortho-CH hydrogens while providing symmetric meta-fluorine electron withdrawal [2]. For peptide SAR programs employing systematic fluorine scanning to map CH/π interaction contributions to receptor binding, this compound is indispensable. The free amino acid analog H-Phe(3,5-DiF)-OH (CAS 31105-91-6) has been used to probe Phe-2 CH/π interactions in the thrombin receptor peptide SFLLRNP [2]; the methyl ester hydrochloride provides the protected form needed for SPPS incorporation at any sequence position.

19F NMR Probe Installation via Genetic Code Expansion for Viral Protease Conformational Studies

Qianzhu et al. (2025) validated 3,5-difluorophenylalanine as a genetically encodable 19F NMR probe that reveals conformational heterogeneity in dengue and Zika virus NS2B-NS3 proteases [3]. Structural biology groups studying flaviviral protease dynamics should procure the free amino acid derived from this methyl ester hydrochloride for use with engineered aminoacyl-tRNA synthetase systems. The two magnetically equivalent ¹⁹F nuclei of the 3,5-difluoro substitution pattern provide enhanced signal-to-noise in 19F NMR spectra compared to mono-fluorinated probes, and the symmetric substitution minimizes perturbation of protein structure relative to asymmetric fluorination patterns [3].

ADEP-Derived ClpP Activator Development: Privileged Pharmacophore Starting Material

The N-heptenoyl-3,5-difluorophenylalanine fragment is the literature-precedented pharmacophore core for ADEP- and piperazinone-class ClpP activators with antibacterial activity against Gram-negative pathogens [4]. Medicinal chemistry programs targeting ClpP should use this methyl ester hydrochloride as the starting material for N-acylation and subsequent cyclization, following the optimized three-step synthetic route validated in the SPEAR-GN project for generating chemically diverse piperazinone libraries. The hydrochloride salt's aqueous solubility (≥25 mg/mL) facilitates the N-acylation step under mild aqueous-organic conditions .

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